molecular formula C17H18N4O5 B5083029 1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine

1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5083029
M. Wt: 358.3 g/mol
InChI Key: WFKKLTZGUVSXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine, commonly known as DNPP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

DNPP acts as an antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding inhibits the activation of the receptor, leading to a decrease in the influx of calcium ions into the neuron. The decrease in calcium influx results in a reduction in the release of neurotransmitters, such as glutamate, which is essential for synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DNPP has been shown to have various biochemical and physiological effects, including a reduction in oxidative stress, inflammation, and apoptosis. DNPP has also been shown to improve cognitive function and memory retention in animal models. However, the effects of DNPP on human subjects are yet to be fully studied.

Advantages and Limitations for Lab Experiments

DNPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. DNPP is also relatively easy to synthesize and purify, making it an attractive compound for research purposes. However, DNPP has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

DNPP has shown great potential in various areas of scientific research, and future studies are needed to explore its full potential. Some of the possible future directions for DNPP research include:
1. Further studies on the effects of DNPP on human subjects.
2. Development of more potent and selective NMDA receptor antagonists based on DNPP.
3. Investigation of the potential use of DNPP in the treatment of various neurological disorders.
4. Study of the effects of DNPP on other physiological processes, such as inflammation and apoptosis.
Conclusion:
In conclusion, DNPP is a piperazine derivative that has shown great potential in various areas of scientific research. Its high potency and selectivity for the NMDA receptor make it an attractive compound for research purposes. DNPP has been extensively studied for its potential use in neuroscience, pharmacology, and medicinal chemistry. However, further studies are needed to explore its full potential and to develop more potent and selective NMDA receptor antagonists based on DNPP.

Synthesis Methods

DNPP can be synthesized using a simple reaction between 2,4-dinitrochlorobenzene and 2-methoxyaniline in the presence of a base. The reaction results in the formation of DNPP, which can be purified using chromatography techniques. The purity of DNPP is crucial for its use in scientific research, and various methods have been developed to ensure its purity.

Scientific Research Applications

DNPP has been extensively studied for its potential use in various areas of scientific research. One of the most significant applications of DNPP is in neuroscience. DNPP has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes, including learning, memory, and synaptic plasticity. DNPP has been used to study the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-26-17-5-3-2-4-15(17)19-10-8-18(9-11-19)14-7-6-13(20(22)23)12-16(14)21(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKKLTZGUVSXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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